molecular formula C24H35Cl2N3O2 B1139074 N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride CAS No. 149007-54-5

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride

Cat. No.: B1139074
CAS No.: 149007-54-5
M. Wt: 468.5 g/mol
InChI Key: VJGZNBYDSDEOED-FAVHNTAZSA-N
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Description

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride is a synthetic organic compound known for its potent and selective antagonistic properties towards the 5-HT1A receptor. This compound is often used in scientific research to study the effects of serotonin receptor modulation.

Scientific Research Applications

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride has several scientific research applications:

Mechanism of Action

Target of Action

WAY-100135 (dihydrochloride) is a selective antagonist at both presynaptic and postsynaptic 5-HT1A receptors . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit adenylate cyclase activity and activate a separate PLC-β signal pathway .

Mode of Action

WAY-100135 (dihydrochloride) interacts with its target, the 5-HT1A receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activity. The IC50 value of WAY-100135 (dihydrochloride) at the rat hippocampal 5-HT1A receptor is 34 nM , indicating a high affinity for this receptor.

Biochemical Pathways

The primary biochemical pathway affected by WAY-100135 (dihydrochloride) is the serotonin (5-HT) pathway. By antagonizing the 5-HT1A receptors, WAY-100135 (dihydrochloride) can modulate the serotonergic system and influence various physiological and neurological processes, including mood, anxiety, sleep, and cognition .

Pharmacokinetics

Factors such as how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted can all influence a drug’s performance .

Result of Action

WAY-100135 (dihydrochloride) has been shown to have potential antipsychotic properties . In animal studies, it has been shown to induce a maximum 30% inhibition of raphe neuronal firing and antagonize the inhibition of firing induced by 8-OH-DPAT in anaesthetized rats . It has also been shown to effectively abolish all 5-HT induced behavioral deficits in rats .

Preparation Methods

The synthesis of N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride typically involves several steps:

    Selection of Raw Materials: The synthesis begins with the selection of appropriate raw materials, including tert-butylamine, 2-methoxyphenylpiperazine, and phenylpropanamide.

    Protection of Functional Groups: Functional groups are protected to prevent unwanted reactions during the synthesis process.

    Substitution Reactions: The key step involves the substitution reaction where the tert-butyl group is introduced to the piperazine ring.

    Formation of the Final Product: The final product is formed through a series of purification steps, including crystallization and filtration.

Chemical Reactions Analysis

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride undergoes various chemical reactions:

Comparison with Similar Compounds

N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride is unique due to its high selectivity and potency towards the 5-HT1A receptor. Similar compounds include:

These comparisons highlight the unique selectivity and potency of this compound, making it a valuable tool in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of (S)-WAY 100135 dihydrochloride involves the conversion of a chiral intermediate to the final product through a series of chemical reactions.", "Starting Materials": [ "Ethyl 2-oxocyclopentanecarboxylate", "Methylamine", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Ethyl 2-oxocyclopentanecarboxylate is reacted with methylamine in methanol to form the corresponding imine.", "Step 2: The imine is reduced with sodium borohydride in ethanol to give the chiral intermediate.", "Step 3: The chiral intermediate is treated with sodium hydroxide in water to form the free base.", "Step 4: The free base is reacted with hydrochloric acid in diethyl ether to form (S)-WAY 100135 dihydrochloride as a white solid." ] }

CAS No.

149007-54-5

Molecular Formula

C24H35Cl2N3O2

Molecular Weight

468.5 g/mol

IUPAC Name

(2S)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride

InChI

InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H/t20-;;/m1../s1

InChI Key

VJGZNBYDSDEOED-FAVHNTAZSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@H](CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl

SMILES

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl

Canonical SMILES

CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl

Synonyms

(S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride

Origin of Product

United States

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